molecular formula C9H9Cl2N B14004321 Benzene, 1-chloro-4-[[(2-chloroethyl)imino]methyl]- CAS No. 59414-48-1

Benzene, 1-chloro-4-[[(2-chloroethyl)imino]methyl]-

Cat. No.: B14004321
CAS No.: 59414-48-1
M. Wt: 202.08 g/mol
InChI Key: VZVWQYUYEHMBOH-UHFFFAOYSA-N
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Description

ETHANAMINE,2-CHLORO-N-[(4-CHLOROPHENYL)METHYLENE]- is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a chloro group attached to the ethanamine backbone, along with a 4-chlorophenylmethylene group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHANAMINE,2-CHLORO-N-[(4-CHLOROPHENYL)METHYLENE]- typically involves the reaction of ethanamine with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

ETHANAMINE,2-CHLORO-N-[(4-CHLOROPHENYL)METHYLENE]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction can produce simpler amines.

Scientific Research Applications

ETHANAMINE,2-CHLORO-N-[(4-CHLOROPHENYL)METHYLENE]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ETHANAMINE,2-CHLORO-N-[(4-CHLOROPHENYL)METHYLENE]- involves its interaction with specific molecular targets. The chloro group and the phenylmethylene moiety play crucial roles in its reactivity and binding affinity. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethanamine, 2-chloro-N,N-dimethyl-
  • 2-Chloroethylamine
  • 2-Chloro-N-ethylethanamine

Uniqueness

ETHANAMINE,2-CHLORO-N-[(4-CHLOROPHENYL)METHYLENE]- is unique due to the presence of both chloro and phenylmethylene groups, which confer distinct chemical and biological properties

Properties

CAS No.

59414-48-1

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

N-(2-chloroethyl)-1-(4-chlorophenyl)methanimine

InChI

InChI=1S/C9H9Cl2N/c10-5-6-12-7-8-1-3-9(11)4-2-8/h1-4,7H,5-6H2

InChI Key

VZVWQYUYEHMBOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NCCCl)Cl

Origin of Product

United States

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